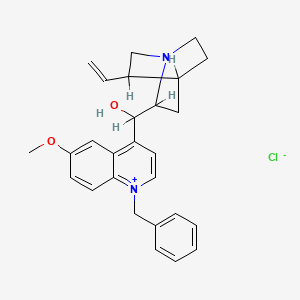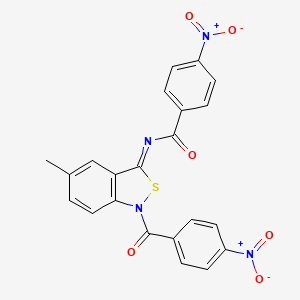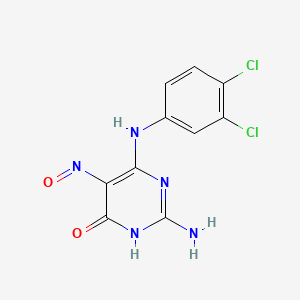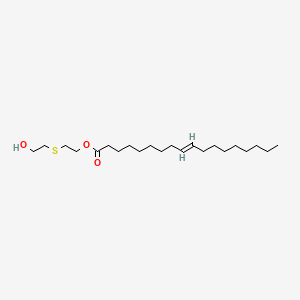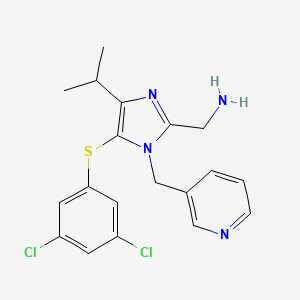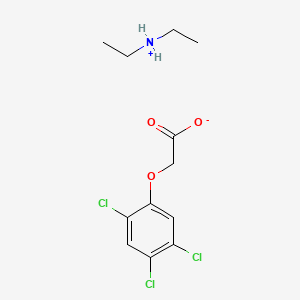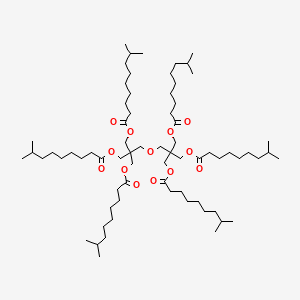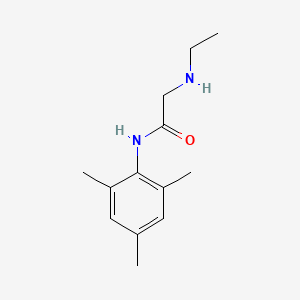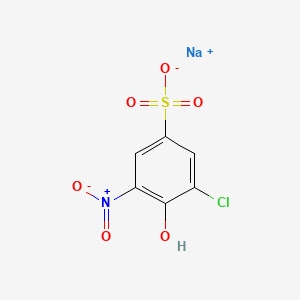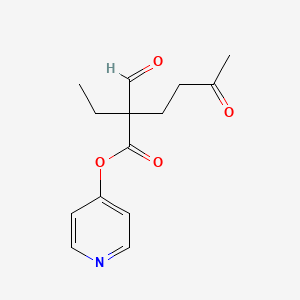
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate is an organic compound with a complex structure that includes a pyridine ring, a ketone group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridylpropionic acid with ethyl acetoacetate in the presence of a base, followed by esterification. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Ethyl 3-oxobutanoate: A structurally similar compound with a simpler ester and ketone group.
4-Pyridylpropionic acid: Shares the pyridine ring but lacks the ester and ketone functionalities.
Uniqueness
Ethyl (1)-beta-oxo-alpha-(3-oxobutyl)-4-pyridylpropionate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
94089-25-5 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
pyridin-4-yl 2-ethyl-2-formyl-5-oxohexanoate |
InChI |
InChI=1S/C14H17NO4/c1-3-14(10-16,7-4-11(2)17)13(18)19-12-5-8-15-9-6-12/h5-6,8-10H,3-4,7H2,1-2H3 |
InChIキー |
LWXCPOHAODURDG-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(=O)C)(C=O)C(=O)OC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




